molecular formula C11H17NO B8013852 (1'R,2R,5'S)-6',6'-dimethylspiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-4-one

(1'R,2R,5'S)-6',6'-dimethylspiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-4-one

Cat. No.: B8013852
M. Wt: 179.26 g/mol
InChI Key: CMHNXVLYRMVZAU-VAOFZXAKSA-N
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Description

(1’R,2R,5’S)-6’,6’-dimethylspiro[azetidine-2,2’-bicyclo[311]heptane]-4-one is a complex organic compound characterized by its unique spirocyclic structure This compound features a bicyclo[31

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is one of the most efficient ways to synthesize functionalized azetidines, although it comes with inherent challenges.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(1’R,2R,5’S)-6’,6’-dimethylspiro[azetidine-2,2’-bicyclo[3.1.1]heptane]-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (1’R,2R,5’S)-6’,6’-dimethylspiro[azetidine-2,2’-bicyclo[3.1.1]heptane]-4-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, this compound could be used to study enzyme interactions and protein binding due to its rigid and well-defined structure. It may also serve as a model compound for understanding the behavior of spirocyclic systems in biological environments.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The spirocyclic structure is often found in bioactive molecules, suggesting that (1’R,2R,5’S)-6’,6’-dimethylspiro[azetidine-2,2’-bicyclo[3.1.1]heptane]-4-one might have pharmacological applications.

Industry

In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action for (1’R,2R,5’S)-6’,6’-dimethylspiro[azetidine-2,2’-bicyclo[3.1.1]heptane]-4-one involves its interaction with molecular targets through its spirocyclic structure. This structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing ring.

    Aziridine: Another four-membered nitrogen-containing ring but with different ring strain and reactivity.

    Spiro[cyclopropane-1,2’-indoline]: A spirocyclic compound with a different ring system.

Uniqueness

What sets (1’R,2R,5’S)-6’,6’-dimethylspiro[azetidine-2,2’-bicyclo[3.1.1]heptane]-4-one apart is its combination of a bicyclo[3.1.1]heptane ring with an azetidine ring, providing unique steric and electronic properties. This makes it particularly useful for applications requiring specific spatial arrangements and reactivity profiles.

Properties

IUPAC Name

(1'R,4R,5'S)-6',6'-dimethylspiro[azetidine-4,2'-bicyclo[3.1.1]heptane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-10(2)7-3-4-11(8(10)5-7)6-9(13)12-11/h7-8H,3-6H2,1-2H3,(H,12,13)/t7-,8+,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHNXVLYRMVZAU-VAOFZXAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C1C2)CC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@]3([C@@H]1C2)CC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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